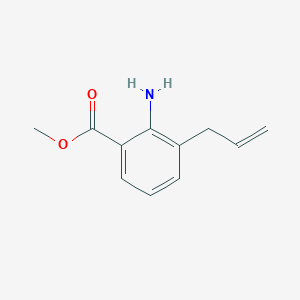

Methyl 3-allyl-2-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7H,1,5,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEBUTMQOLXXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 3 Allyl 2 Aminobenzoate

Direct Functionalization Approaches

Direct functionalization strategies offer a straightforward route to methyl 3-allyl-2-aminobenzoate by modifying a pre-existing aminobenzoate or building the core through sequential amination and esterification.

Regioselective Allylation of Aminobenzoate Substrates

The regioselective introduction of an allyl group onto an aminobenzoate substrate, such as methyl 2-aminobenzoate (B8764639) (methyl anthranilate), is a key challenge. The amino group can direct electrophilic or radical substitution to the ortho and para positions. Achieving selective allylation at the C3 position requires careful selection of reagents and reaction conditions to overcome the directing effects of both the amino and ester groups. While direct Friedel-Crafts allylation can be challenging due to the deactivating nature of the ester group and potential side reactions with the amino group, alternative methods involving metal-catalyzed cross-coupling reactions are more common.

Amination and Esterification Pathways for Building the Benzoate (B1203000) Core

An alternative approach involves starting with a molecule that already contains the allyl group and subsequently introducing the amino and ester functionalities. For instance, beginning with 3-allylbenzoic acid, the synthesis would proceed through nitration, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid to the methyl ester.

The esterification of benzoic acid derivatives can be achieved using various methods. dergipark.org.tr A study on the esterification of benzoic acid with different alcohols highlighted the use of catalysts like ionic liquids, deep eutectic solvents, and ion exchange resins. dergipark.org.tr For example, using a deep eutectic solvent composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) resulted in high conversions of benzoic acid to its corresponding esters. dergipark.org.tr

| Catalyst | Alcohol | Conversion (%) |

| Deep Eutectic Solvent | Ethanol (B145695) | 88.3 |

| Deep Eutectic Solvent | Butanol | 87.8 |

| Deep Eutectic Solvent | Hexanol | 67.5 |

Data sourced from a study on green catalysts for benzoic acid esterification. dergipark.org.tr

The amination of the benzene (B151609) ring can be a critical step. Traditional methods often involve nitration followed by reduction. More modern approaches utilize directed C-H activation. For instance, iridium-catalyzed ortho-amination of benzoic acid derivatives has been developed, offering a robust and predictable method for introducing an amino group. nih.gov

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to complex molecules like this compound from simple starting materials in a single pot. tcichemicals.comrug.nldntb.gov.ua

Strategic Incorporation of Allyl and Aminobenzoate Moieties

MCRs are designed to bring together three or more reactants in a single operation to form a product that contains portions of all the starting materials. tcichemicals.com The synthesis of a complex molecule like methyl 3-({[(4-allyl-5-{1-[(2-thienylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate showcases the potential of multi-step syntheses that could conceptually be streamlined into MCRs. ontosight.ai While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs suggest that a convergent approach involving an allyl-containing component, an amine source, and a carboxylate precursor could be devised.

Tandem Reactions for Constructing the this compound Structure

Cascade reactions, where a single reactant undergoes a series of intramolecular transformations, can also be envisioned for the synthesis of the target molecule. For example, a palladium-catalyzed cascade reaction of 2-amino-N'-arylbenzohydrazides with triethyl orthobenzoates has been used to construct indazolo[3,2-b]quinazolinones, demonstrating the power of cascade processes in building complex heterocyclic systems from aminobenzoate-related precursors. researchgate.net A similar strategy could potentially be adapted to incorporate an allyl group.

Transition-Metal Catalyzed Synthesis Routes

Transition-metal catalysis, particularly with palladium, is a powerful tool for the synthesis of allylated and aminated aromatic compounds. science.govresearchgate.netscience.gov

Palladium-catalyzed reactions are central to many modern synthetic strategies. For instance, palladium-catalyzed allylic alkylation allows for the formation of carbon-carbon bonds under mild conditions. science.govresearchgate.netscience.gov While often used for the alkylation of soft nucleophiles, developments have enabled the use of a wider range of substrates. researchgate.net

Furthermore, palladium-catalyzed C-H activation and functionalization reactions are at the forefront of synthetic chemistry. nih.gov These methods allow for the direct introduction of functional groups onto an aromatic ring, guided by a directing group. The amino group of an aminobenzoate can act as such a directing group, facilitating functionalization at the ortho position.

A plausible route to this compound could involve the palladium-catalyzed allylation of a suitably protected methyl 2-aminobenzoate derivative. The choice of ligand is crucial in controlling the regioselectivity of such reactions. science.gov

Palladium-Catalyzed C-C and C-N Coupling Reactions in Aminobenzoate Functionalization

Palladium catalysis stands as a cornerstone of modern cross-coupling chemistry, offering versatile pathways for the functionalization of aromatic rings. For the synthesis of this compound, palladium-catalyzed reactions could theoretically be employed in two main ways: by forming the C-C bond through allylation of a pre-existing aminobenzoate or by constructing the aminobenzoate scaffold on an allylated precursor.

One prominent strategy is the direct C-H activation and functionalization of a starting material like methyl 2-aminobenzoate. Palladium catalysts, particularly in higher oxidation states (Pd(II)/Pd(IV)), are known to facilitate the direct introduction of functional groups onto an aromatic C-H bond, which is an atom-economical approach. snnu.edu.cn A hypothetical direct C-H allylation at the 3-position of methyl 2-aminobenzoate would be an ideal synthetic route.

Alternatively, a more established approach involves the palladium/copper-catalyzed aerobic oxidative C-H carbonylation of anilines to produce ortho-aminobenzoates. bohrium.comacs.orgacs.org In this scenario, a precursor such as 2-allylaniline (B3051291) could undergo a palladium-catalyzed reaction with carbon monoxide and methanol (B129727) to construct the methyl ester group at the ortho position, directly forming the aminobenzoate core. This method has been shown to be effective for a range of N-substituted anilines and various alcohols. bohrium.com

Below is a table representing typical conditions for a related palladium-catalyzed functionalization, illustrating the components involved in such a transformation.

Table 1: Representative Conditions for Palladium/Copper-Catalyzed Aerobic Oxidative C-H Carbonylation of N-substituted Anilines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst System | Pd(OAc)₂ / Cu(OPiv)₂ | bohrium.com |

| Oxidant | Molecular Oxygen (O₂) | bohrium.comacs.org |

| Additive | Potassium Iodide (KI) | bohrium.com |

| Solvent | DMSO/toluene/MeCN | bohrium.com |

| Temperature | 90-100 °C | bohrium.com |

| Pressure | 1 atm CO / O₂ | bohrium.com |

This table presents optimized conditions for the synthesis of o-aminobenzoates from N-substituted anilines, a methodology applicable to precursors of the target compound.

Copper-Catalyzed Allylic Alkylation Methodologies

Copper-catalyzed reactions offer a distinct and powerful alternative for C-C bond formation, particularly in allylic substitutions. wikipedia.org These reactions are known for their unique regioselectivity, often favoring the γ-substituted product, and their compatibility with "hard" nucleophiles like Grignard reagents and organozinc compounds. wikipedia.org

For the synthesis of this compound, a copper-catalyzed cross-coupling reaction could be envisioned starting from a halogenated precursor, such as methyl 2-amino-3-bromobenzoate. The reaction of this substrate with an allyl-organometallic reagent (e.g., allylmagnesium bromide or allylzinc chloride) in the presence of a suitable copper catalyst would lead to the desired C-C bond formation. The evolution of copper-catalyzed asymmetric allylic alkylation (AAA) has significantly expanded the scope and efficiency of these transformations since their initial discovery. beilstein-journals.org

The mechanism typically involves the oxidative addition of the copper(I) catalyst to the allylic substrate, forming a copper(III)-allyl intermediate, followed by reductive elimination to yield the product. wikipedia.org This pathway's efficiency has been demonstrated in the synthesis of various complex molecules. wikipedia.orgnih.gov

Table 2: Key Features of Copper-Catalyzed Allylic Alkylation

| Feature | Description | Reference |

|---|---|---|

| Regioselectivity | Typically high for γ-substitution (Sₙ2') | wikipedia.org |

| Nucleophiles | "Hard" organometallics (Grignard, organozinc, etc.) | wikipedia.orgbeilstein-journals.org |

| Catalyst State | Involves a Cu(I)/Cu(III) catalytic cycle | wikipedia.org |

| Scope | Broad, including the formation of chiral centers | beilstein-journals.orgnih.gov |

This table summarizes the general characteristics of copper-catalyzed allylic alkylation reactions relevant for the synthesis of allylated aromatic compounds.

Iridium-Catalyzed Allylic Amination Protocols

Iridium catalysis has emerged as a premier method for asymmetric allylic substitution, especially for C-N bond formation (allylic amination). science.govberkeley.edu These reactions are renowned for their high regio- and enantioselectivity, enabling the synthesis of chiral amines. nih.govnih.gov

While direct synthesis of this compound via this method is not straightforward, iridium catalysis could play a crucial role in a multi-step synthesis. For instance, a substrate containing an allylic carbonate or phosphate (B84403) could be reacted with an amine nucleophile in the presence of an iridium catalyst. Studies have shown that the choice of ligand and the nature of the substituents on the allylic substrate are critical for controlling the reaction's outcome. berkeley.edunih.gov The active catalyst is often an iridium complex featuring a phosphoramidite (B1245037) ligand. berkeley.edu This methodology provides a powerful tool for accessing complex α-aminoboronates and other valuable amine-containing building blocks, which could potentially be converted to the target molecule. nih.govnih.gov

Other Metal-Mediated Approaches to Substituted Aminobenzoates

Beyond the "big three" (Pd, Cu, Ir), other transition metals are effective in mediating the synthesis of substituted aromatic compounds. Rhodium, for example, has been used to mediate Hopf cyclizations of 1,3-dien-5-ynes to generate substituted benzoates. nsf.gov This pathway involves a rhodium(I)-catalyzed 6-endo-dig cyclization. While complex, such strategies highlight the diverse reactivity that can be harnessed from different metals.

Furthermore, molybdenum-mediated cyclocarbonylation has been reported for the synthesis of quinazolin-4(3H)-ones, which are structurally related to aminobenzoates. researchgate.net Advances in metal-catalyzed reactions continue to provide new, efficient routes to functionalized heterocycles and aromatic compounds, expanding the synthetic chemist's toolbox. chim.it

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, improved atom economy, and sustainable resources. mdpi.com

Exploration of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Research into greener alternatives is a major focus. For reactions relevant to the synthesis of this compound, several more benign options have been explored.

Ethanol has been successfully used as a green solvent for molybdenum-catalyzed regioselective allylic amination, offering a recyclable and sustainable reaction medium. researchgate.net Water is another highly desirable solvent, and processes such as cyanidation have been successfully carried out in aqueous media. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which represents an ideal scenario from an environmental perspective. researchgate.net The development of natural deep eutectic solvents (NADES) also offers a promising, biodegradable alternative to traditional organic solvents for esterification reactions. jsynthchem.com

Table 3: Comparison of Solvents in a Molybdenum-Catalyzed Allylic Amination

| Solvent | Yield (%) | Green Credentials | Reference |

|---|---|---|---|

| Ethanol | 94 | Renewable, biodegradable | researchgate.net |

| Toluene | 85 | Petrochemical-based, volatile | researchgate.net |

| CH₃CN | 65 | Toxic, volatile | researchgate.net |

| DCM | 0 | Halogenated, suspected carcinogen | researchgate.net |

This table illustrates the impact of solvent choice on reaction yield and environmental friendliness for a representative allylic amination reaction.

Atom Economy and Atom-Efficient Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Syntheses with high atom economy minimize the generation of waste.

Strategies like C-H activation are inherently atom-efficient because they avoid the need for pre-functionalized substrates (e.g., halides), thus eliminating the formation of stoichiometric inorganic salts as byproducts. snnu.edu.cnbohrium.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are another excellent example of atom-efficient design. nih.gov The use of catalytic amounts of reagents, as seen in the transition-metal-catalyzed reactions described above, is fundamental to achieving high atom economy. An ideal synthesis of this compound would maximize the incorporation of all reactant atoms into the final structure, a goal that modern catalytic methods strive to achieve. chim.it

Development of Catalytic vs. Stoichiometric Reagent Utilization in the Synthesis of this compound

The introduction of an allyl group at the C-3 position of the methyl 2-aminobenzoate core represents a significant synthetic challenge, primarily involving the selective functionalization of a C-H bond. The development of methods to achieve this transformation has evolved from classical approaches requiring stoichiometric reagents to more advanced and efficient catalytic strategies. This evolution reflects a broader trend in organic synthesis towards sustainability, atom economy, and precision.

Historically, the allylation of aromatic rings often necessitated harsh reaction conditions and the use of stoichiometric quantities of highly reactive organometallic reagents. These methods typically involve a pre-functionalization step, such as halogenation of the aromatic ring, followed by a cross-coupling reaction with an allyl-metal species. Alternatively, a Friedel-Crafts-type allylation could be envisioned, though this approach is notoriously difficult to control, often leading to issues with regioselectivity and over-alkylation, particularly with electron-rich substrates like aniline (B41778) derivatives. Such stoichiometric methods, while effective in some cases, suffer from poor atom economy, generate significant chemical waste, and often lack the fine control required for complex molecules.

The advent of transition-metal catalysis has revolutionized the approach to C-H functionalization, offering a more direct and elegant pathway for the synthesis of molecules like this compound. Catalytic methods enable the direct activation of a C-H bond, bypassing the need for pre-functionalization and using only a sub-stoichiometric amount of a metal catalyst that is regenerated throughout the reaction cycle.

Transition-metal-catalyzed C-H allylation reactions, particularly those employing palladium, rhodium, or platinum, have become powerful tools in organic synthesis. psu.eduacs.orgthieme-connect.de In the context of methyl 2-aminobenzoate, the native amino group can act as a directing group, guiding the catalyst to a specific C-H bond to ensure regioselectivity. While direct C-3 allylation of methyl 2-aminobenzoate using the amino group as a director is challenging due to the preference for ortho-functionalization (at the C-3 position relative to the ester, but meta to the amine), modern catalytic systems have shown remarkable versatility. For instance, palladium catalysis is a well-established method for C-N bond formation in allylation reactions and has been extended to C-H activation. acs.org Platinum-catalyzed allylation of anilines using allylic alcohols directly also provides an efficient route for C-N bond formation, and with modifications, these principles can be extended to C-C bond formation. acs.org

Catalytic approaches offer significant advantages over their stoichiometric counterparts. They typically operate under milder conditions, exhibit greater functional group tolerance, and dramatically improve atom economy, as the allylating agent itself can often be a simple, readily available molecule like an allyl alcohol or acetate. organic-chemistry.orgacs.orgnih.gov The catalyst performs the key bond-forming steps, and is then regenerated, minimizing waste. For example, some modern palladium-catalyzed aerobic linear allylic C-H aminations operate with just 1 atmosphere of oxygen as the terminal oxidant, replacing stoichiometric oxidants like benzoquinone. organic-chemistry.org This contrasts sharply with older methods that might use stoichiometric or greater amounts of copper reagents and strong bases like n-butyllithium to generate analogous products. psu.edu

The table below summarizes the key distinctions between catalytic and stoichiometric approaches as they would apply to the synthesis of a 3-substituted aniline derivative like this compound.

| Feature | Stoichiometric Allylation | Catalytic C-H Allylation |

| Reagent Loading | ≥1 equivalent of activating reagent (e.g., organolithium, Grignard reagent) | Sub-stoichiometric (typically 0.5-10 mol%) of a transition-metal catalyst (e.g., Pd, Rh, Pt) |

| Substrate | Often requires pre-functionalization (e.g., halogenation) of the aromatic ring | Utilizes the native C-H bond, often guided by an existing functional group |

| Reaction Conditions | Often harsh (e.g., very low or high temperatures, strictly anhydrous conditions) | Generally milder and more tolerant of various functional groups |

| Selectivity | Can be difficult to control, leading to mixtures of regioisomers or poly-allylation | High regioselectivity can be achieved through the use of directing groups and specialized ligands |

| Atom Economy | Low, due to the use of stoichiometric reagents and generation of inorganic salt byproducts | High, as fewer atoms are wasted in byproducts. Can use simple allyl sources like allyl alcohols. acs.org |

| Waste Generation | Generates significant amounts of stoichiometric waste products | Minimal waste, as the catalyst is recycled in the reaction |

Mechanistic Investigations of Reactions Involving Methyl 3 Allyl 2 Aminobenzoate

Reaction Pathway Elucidation

The reactivity of methyl 3-allyl-2-aminobenzoate is dictated by the interplay of its functional groups. The electron-donating amino group activates the aromatic ring for electrophilic substitution and can act as a nucleophile. The allyl group is susceptible to a range of transformations including rearrangements and additions, while the ester functionality can undergo hydrolysis or be a target for nucleophilic attack.

Studies on Unimolecular Elimination Kinetics and Allylic Rearrangements

Unimolecular elimination (E1) reactions are typically characterized by a two-step process involving the formation of a carbocation intermediate. For an allylic system, this pathway can be competitive with nucleophilic substitution and is often accompanied by allylic rearrangements. An E1 reaction involving the allyl group of this compound would likely require protonation of the double bond or the presence of a leaving group on the allylic chain, which is not inherent to the parent molecule.

However, allylic rearrangements, or allylic shifts, are common transformations for allyl-substituted compounds, often proceeding through an allyl cation intermediate under acidic conditions or via a concerted pericyclic process. In the context of this compound, an acid-catalyzed allylic rearrangement could potentially lead to the formation of a more substituted and thermodynamically stable internal alkene. Such rearrangements can be influenced by the steric and electronic environment of the molecule. For instance, the reaction of 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide (B78521) yields a majority of the secondary alcohol, 2-methyl-3-buten-2-ol, indicating the favorability of the more substituted allylic product.

The study of allylic bromination, for example, shows that rearrangements can occur, leading to a mixture of products where the bromine atom is located at different positions of the original allyl group. This is attributed to the formation of a resonance-stabilized allylic radical, allowing for reaction at more than one carbon.

Exploration of Radical Cross-Coupling Pathways

Radical cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The allyl group in this compound can potentially participate in such reactions. These processes often involve the generation of a radical species from the allyl group, which can then couple with another radical partner.

Sustainable methods, such as those employing photoredox or electrochemical catalysis, can facilitate radical-radical cross-couplings. For instance, trifluoromethyl- and allyl-substituted tertiary alcohols can be synthesized via the cross-coupling of trifluoromethyl ketones and allyl halides, proceeding through trifluoromethyl ketyl and allyl radical intermediates. While this compound itself does not possess a leaving group on the allyl chain to readily form a radical under these conditions, modifications to the substrate or the reaction conditions could enable its participation in such transformations.

Investigations into deoxygenative radical cross-coupling have shown that C(sp³)–O and C(sp³)–H bonds can be coupled. This suggests that, with appropriate activation, the allylic C-H bonds of this compound could be a site for radical functionalization.

Investigation of Nucleophilic Addition and Intramolecular Cyclization Mechanisms

The amino group of this compound can act as an internal nucleophile, leading to intramolecular cyclization reactions. These reactions are a powerful strategy for the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed reactions of substrates derived from methyl 2-aminobenzoate (B8764639) have been shown to yield 1,4-benzodiazepine (B1214927) derivatives through a process believed to involve syn-aminopalladation of an alkene followed by C-H functionalization.

Domino reactions involving nucleophilic addition followed by intramolecular cyclization are also prevalent. For example, a trimethylaluminum-mediated reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines proceeds via nucleophilic addition to the nitrile followed by cyclization to form 1-aminoisoquinolines. While the substrate is different, this highlights a plausible mechanistic pathway where the amino group of a modified this compound could initiate a similar cascade.

Role of Catalysts and Ligands in Reaction Selectivity

The outcome of reactions involving multifunctional molecules like this compound is highly dependent on the choice of catalyst and ligands. These components can control the regioselectivity and stereoselectivity of a transformation.

Influence of Ligand Design and Electronic Structure on Regioselectivity and Stereoselectivity

In transition metal catalysis, particularly with palladium, the design of the phosphine (B1218219) ligand is crucial. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by Buchwald, have shown remarkable efficacy in cross-coupling reactions. The electronic and steric properties of the ligand can influence the rate of reductive elimination and oxidative addition, thereby controlling the selectivity of the reaction.

For allylic substitution reactions, the regioselectivity of nucleophilic attack is influenced by both the electronic and steric effects of the substituents on the allyl moiety and the nature of the catalyst and ligand. For instance, in molybdenum-catalyzed allylic amination, the use of specific ligands can lead to the formation of α,α-disubstituted allylic amines with high regioselectivity.

The electronic structure of the substrate itself also plays a role. In palladium-catalyzed reactions of β-silyl-substituted allyl systems, the silyl (B83357) group exerts a deshielding effect on the nearest allylic carbon, which, combined with steric effects, directs the nucleophilic attack to achieve high regioselectivity.

Insights into Enantioselective Catalysis for Chiral Derivatives

The synthesis of chiral derivatives of this compound would require the use of enantioselective catalysis. This can be achieved through the use of chiral ligands that create a chiral environment around the metal center, leading to the preferential formation of one enantiomer.

For example, enantioselective allylic alkylation of indoles has been achieved using chiral biscinchona alkaloid catalysts. In the realm of metal catalysis, chiral palladium complexes have been used for the enantioselective synthesis of N-C axially chiral sulfonamides via N-allylation. The stereochemical outcome of such reactions is often dictated by non-covalent interactions between the ligand and the substrate.

The development of chiral catalysts for the enantioselective addition of allyl groups to ketones has also been extensively studied. By exploiting electrostatic interactions and steric factors, high levels of enantioselectivity can be achieved. While the direct enantioselective functionalization of this compound has not been reported, these examples provide a framework for how such transformations could be designed.

Hydrogen Transfer and Protonation Dynamics in Reaction Intermediates

The reactivity of the 2-allylaniline (B3051291) scaffold, characteristic of this compound, is dominated by its bifunctional nature: the nucleophilic amino group and the reactive allyl group. The interplay between these two moieties under various reaction conditions gives rise to a series of complex intermediates where hydrogen transfer and protonation are critical steps.

In the presence of superacids, for instance, the protonation dynamics of N-allylanilines have been explored through both experimental and computational studies. DFT calculations predict that for an activated aniline (B41778) ring, initial protonation occurs at the nitrogen atom, followed by a second protonation on the aromatic ring, creating dicationic arenium-ammonium species. lookchem.com For deactivated systems, such as those containing a nitro group, the initial protonation is favored at the nitro group's oxygen, followed by protonation of the amino group. lookchem.com A subsequent, though less favorable, third protonation on the allyl double bond could generate a highly reactive tricationic carbenium ion intermediate. lookchem.com These protonation events create "superelectrophilic" intermediates that can undergo various transformations, including cyclization or reaction with nucleophiles.

Hydrogen transfer is also a key feature in oxidative cyclization reactions, a common transformation for 2-allylanilines. These reactions can be initiated by one-electron oxidation of the nitrogen atom to form a radical cation. This intermediate can then undergo intramolecular cyclization, which is often followed by a hydrogen atom abstraction step to yield the final product. In other instances, such as the palladium-catalyzed oxidation of allylic amides, the solvent can play a direct role in hydrogen transfer. For example, tert-butanol (B103910) can act as a nucleophile, with the resulting intermediate undergoing a spontaneous loss of isobutene to form an aldehyde product, a process that inherently involves the transfer of hydrogen atoms. science.gov

In copper-promoted carboamination reactions of N-benzoyl-2-allylaniline, evidence supports a mechanism involving intramolecular syn-aminocupration. This step is followed by the formation of a primary carbon radical, which then adds to the aromatic ring. nih.gov The resulting radical intermediate can either proceed to the final product or abstract a proton from the reaction medium, highlighting a competitive pathway involving hydrogen transfer. nih.gov

Application of Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful and indispensable tool for elucidating the intricate mechanisms of reactions involving allylaniline derivatives. By replacing specific atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon), chemists can trace the pathways of atoms through a reaction, distinguish between proposed mechanisms, and identify rate-determining steps.

Although no isotopic labeling studies have been published specifically for this compound, extensive work on related systems demonstrates the utility of this technique. For example, in palladium-catalyzed cascade reactions of N-allyl-2-(but-3-enyl)aniline, deuterium labeling was crucial in revealing an unexpected mechanistic pathway. The studies suggested that after an initial aminopalladation/carbopalladation cascade, the resulting palladium-alkyl intermediate undergoes an unusual 1,3-palladium shift before the final reductive elimination step. nih.gov This level of mechanistic detail would be difficult to ascertain without the use of isotopic tracers.

Similarly, deuterium labeling experiments have been used to clarify the mechanism of C-C bond coupling reactions. In certain ruthenium-catalyzed reactions that form π-allyl complexes, deuterium labeling provided clear evidence for a novel 1,2-hydride shift mechanism, distinguishing it from other plausible pathways. science.gov

The insights gained from such studies on analogous systems are summarized in the table below, illustrating the power of isotopic labeling in answering fundamental mechanistic questions relevant to the chemistry of this compound.

| Isotopic Label | Labeled Substrate Analogue | Mechanistic Question Addressed | Key Finding |

| Deuterium (²H) | N-allyl-2-(but-3-enyl)aniline | Pathway of Pd-alkyl intermediate | Evidence for an unusual 1,3-palladium shift prior to reductive elimination. nih.gov |

| Deuterium (²H) | Allylic Alcohols in Ru-catalyzed coupling | Mechanism of π-allyl complex formation | Confirmed a 1,2-hydride shift mechanism. science.gov |

| Carbon-13 (¹³C) | N-tosyl-o-allylaniline derivative | Intramolecular vs. Intermolecular cyclization | Lack of label scrambling in crossover experiments indicated a fully intramolecular process. |

These examples underscore how isotopic labeling studies provide definitive evidence for proposed intermediates and transition states in the reactions of the 2-allylaniline scaffold. Such techniques would be essential for confirming the precise mechanistic pathways involved in the reactions of this compound.

Computational and Theoretical Studies of Methyl 3 Allyl 2 Aminobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For "Methyl 3-allyl-2-aminobenzoate," these methods would be invaluable in elucidating its intrinsic properties.

Ab Initio Methods in Conformational Analysis and Thermochemistry

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain systems, albeit at a greater computational expense. For "this compound," ab initio calculations would be particularly useful for performing a detailed conformational analysis to identify the most stable three-dimensional arrangements of the molecule. Furthermore, these methods can be used to calculate precise thermochemical data, including enthalpy of formation, entropy, and heat capacity, which are essential for understanding its thermodynamic stability and behavior.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible allyl and methyl ester groups in "this compound" suggests a complex conformational landscape. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process allows for the identification of local and global energy minima on the potential energy surface (PES). Mapping the PES provides a detailed picture of the energy landscape, revealing the most stable conformations and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For "this compound," the energy and spatial distribution of the HOMO would indicate the regions of the molecule most likely to act as an electron donor in a chemical reaction. Conversely, the LUMO's energy and distribution would highlight the areas most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear chemical picture of bonding, lone pairs, and orbital interactions. For "this compound," an NBO analysis would quantify the delocalization of electron density and identify significant intramolecular interactions, such as hydrogen bonding or hyperconjugation. This method also calculates the natural atomic charges, offering insights into the charge distribution within the molecule and potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For "this compound," regions of negative electrostatic potential (typically colored red) would indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the ester group and the nitrogen of the amino group. Conversely, regions of positive potential (typically blue) would highlight electron-deficient areas susceptible to nucleophilic attack. This visual representation of the molecule's electronic landscape is highly informative for understanding its interaction with other molecules.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It provides valuable insights into their photophysical properties, such as absorption and emission spectra, and the dynamics of excited states. While specific TD-DFT studies on this compound are not extensively available in the current literature, the principles of the method and studies on analogous compounds, such as methyl anthranilate, can be used to predict its behavior.

TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations would allow for the prediction of the UV-Vis absorption spectrum of this compound. By analogy with methyl anthranilate, a structurally similar molecule, it is expected that the lowest energy electronic transition would be a π-π* transition, characteristic of aromatic compounds.

Furthermore, TD-DFT can be employed to explore the potential energy surfaces of the excited states. This allows for the investigation of various de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay channels such as internal conversion and intersystem crossing. The geometry of the molecule in the excited state can be optimized to understand the structural changes that occur upon photoexcitation. For instance, studies on the allyl radical using TDDFT have shown significant geometric changes in the excited state, such as the twisting of molecular groups.

The dynamics of the excited state, including its lifetime, can also be estimated using TD-DFT in conjunction with appropriate theoretical models. The radiative lifetime, which is the inverse of the fluorescence rate constant, can be calculated from the transition dipole moment and the excitation energy. Non-radiative decay rates can also be estimated by calculating the coupling between different electronic states.

Table 1: Predicted Spectroscopic Properties of this compound based on TD-DFT Principles

| Property | Predicted Characteristic | Basis of Prediction |

| Absorption Maximum (λmax) | In the UV-A or UV-B region | Analogy with methyl anthranilate and other aromatic esters. |

| Primary Electronic Transition | π-π* | Common for aromatic chromophores. |

| Excited State Geometry | Potential for planarization or twisting of the allyl and ester groups. | General behavior of flexible molecules in excited states. |

| Primary De-excitation Pathway | Fluorescence and non-radiative decay | Typical for fluorescent aromatic molecules. |

Theoretical Models for Catalytic Cycles and Selectivity in this compound Transformations

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of catalytic reactions and understanding the origins of selectivity. For a molecule like this compound, which possesses multiple reactive sites (the amino group, the allyl group, the aromatic ring, and the ester), computational studies can predict how it will interact with various catalysts and reagents.

Catalytic Cycle Elucidation:

A key application of theoretical modeling is the construction of plausible catalytic cycles. This involves calculating the energies of intermediates and transition states for each step of a proposed mechanism. For transformations involving this compound, such as palladium-catalyzed cross-coupling reactions or rhodium-catalyzed hydroformylation of the allyl group, DFT calculations can help to:

Identify the active catalytic species: Determine the most likely form of the catalyst that initiates the reaction.

Map the reaction pathway: Trace the energetic profile of the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps.

For example, in a hypothetical palladium-catalyzed allylic amination reaction using this compound, DFT could be used to model the formation of a π-allyl palladium complex and the subsequent nucleophilic attack by an amine.

Understanding and Predicting Selectivity:

Selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of catalysis. Theoretical models can provide detailed insights into why a particular product is favored over others.

Chemoselectivity: By comparing the activation barriers for reactions at different functional groups, it is possible to predict which group will react preferentially. For this compound, this could involve predicting whether a catalyst will interact with the allyl double bond, the N-H bond of the amine, or a C-H bond on the aromatic ring.

Regioselectivity: In reactions where multiple isomers can be formed, such as the functionalization of the aromatic ring, DFT can be used to calculate the relative energies of the transition states leading to each regioisomer.

Stereoselectivity: For reactions that create new chiral centers, computational models can predict the enantiomeric or diastereomeric excess by calculating the energies of the diastereomeric transition states. The interaction between the substrate, the catalyst, and any chiral ligands can be modeled to understand the origin of stereocontrol.

Table 2: Application of Theoretical Models to Predict Selectivity in Hypothetical Reactions of this compound

| Type of Selectivity | Hypothetical Reaction | Theoretical Approach | Predicted Outcome |

| Chemoselectivity | Palladium-catalyzed Heck reaction | Comparison of activation energies for reaction at the allyl C=C vs. aromatic C-H. | Preferential reaction at the more labile allyl group. |

| Regioselectivity | Friedel-Crafts acylation of the aromatic ring | Calculation of transition state energies for acylation at different ring positions. | Prediction of the favored substitution pattern based on electronic and steric effects. |

| Stereoselectivity | Asymmetric dihydroxylation of the allyl group | Modeling of the transition states with a chiral osmium catalyst. | Determination of the favored diastereomer based on steric interactions in the transition state. |

Advanced Analytical Characterization Techniques for Mechanistic Elucidation and Structural Dynamics of Methyl 3 Allyl 2 Aminobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the primary method for confirming the molecular structure of Methyl 3-allyl-2-aminobenzoate. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the allyl group, the amine (NH₂) protons, and the methyl ester (OCH₃) protons. The aromatic region will display a complex pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The allyl group will exhibit characteristic signals for its vinyl and methylene (B1212753) protons.

The ¹³C NMR spectrum provides information on all unique carbon environments. Key signals include those for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the allyl group. The chemical shifts are influenced by the electronic effects of the amino, allyl, and methyl ester substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |

|---|---|---|---|---|

| H4 | ~7.8-7.9 | d | ~8.0 | Aromatic CH |

| H5 | ~6.7-6.8 | t | ~7.8 | Aromatic CH |

| H6 | ~7.2-7.3 | d | ~7.6 | Aromatic CH |

| H1' | ~5.9-6.1 | m | - | Allyl CH |

| H2'a, H2'b | ~5.0-5.2 | m | - | Allyl CH₂ |

| H3'a, H3'b | ~3.4-3.5 | d | ~6.5 | Allyl CH₂-Ar |

| OCH₃ | ~3.9 | s | - | Methyl Ester |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|---|

| C=O | ~168-169 | Carbonyl |

| C1 | ~110-112 | Quaternary Aromatic |

| C2 | ~148-150 | Quaternary Aromatic |

| C3 | ~120-122 | Quaternary Aromatic |

| C4 | ~132-134 | Aromatic CH |

| C5 | ~116-118 | Aromatic CH |

| C6 | ~130-132 | Aromatic CH |

| C1' | ~136-137 | Allyl CH |

| C2' | ~115-116 | Allyl CH₂ |

| C3' | ~35-36 | Allyl CH₂-Ar |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6) and within the allyl group's spin system (H1', H2', H3'). princeton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons to which they are attached. princeton.edu This allows for the definitive assignment of protonated carbons, such as correlating the OCH₃ proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that reveals long-range correlations (typically 2-4 bonds) between protons and carbons. youtube.com It is instrumental in connecting the different fragments of the molecule. Key expected correlations include:

The methyl protons (OCH₃) to the carbonyl carbon (C=O).

The allylic methylene protons (H3') to the aromatic carbons C2, C3, and C4.

The aromatic proton H4 to the carbonyl carbon (C=O) and the aromatic carbon C6.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. princeton.edu NOESY data can provide insights into the preferred conformation of the molecule. For instance, correlations might be observed between the amine (NH₂) protons and the allylic methylene protons (H3'), or between the H6 aromatic proton and the methyl ester protons, depending on the rotational conformation around the single bonds.

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate molecular motions that occur on the NMR timescale. researchgate.net For this compound, potential dynamic processes include the rotation around the C2-NH₂ bond and the C3-C3' bond.

Steric hindrance between the amino group and the adjacent allyl and methyl ester groups may lead to restricted rotation around the C-N bond. At low temperatures, this could result in the observation of distinct signals for the two amine protons. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single broad peak, which then sharpens at higher temperatures. Analysis of the line shapes at different temperatures can provide quantitative data on the energy barrier for this rotational process. Similarly, conformational preferences of the allyl group could be studied to understand its dynamic behavior relative to the aromatic ring.

High-Resolution Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₁H₁₃NO₂.

Calculated Exact Mass : 191.09463 Da

By measuring the experimental mass to within a few parts per million (ppm) of the calculated value, HRMS can unequivocally confirm the elemental formula, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Expected fragmentation pathways include the loss of a methoxy (B1213986) radical (•OCH₃, M-31), loss of the entire methoxycarbonyl group (•COOCH₃, M-59), and cleavage of the allyl group (•C₃H₅, M-41).

Coupling chromatographic separation techniques with mass spectrometry provides a robust method for analyzing complex mixtures and assessing the purity of the final compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is well-suited for the analysis of polar and non-volatile compounds like this compound. researchgate.net The sample is first separated based on its components' differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components then enter the mass spectrometer, which serves as a detector, providing mass information for each component. This technique is invaluable for monitoring the progress of a reaction by identifying starting materials, intermediates, and the final product in the reaction mixture. It is also used to assess the purity of the isolated product by detecting and identifying any residual impurities. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is used for the analysis of volatile and thermally stable compounds. nih.gov Separation occurs in a column where components are partitioned between a gaseous mobile phase and a stationary phase. While this compound may be amenable to GC-MS analysis, LC-MS is often preferred for such functionalized aromatic compounds to avoid potential thermal degradation. researchgate.net GC-MS is highly effective for identifying volatile impurities and byproducts, thus complementing LC-MS in a comprehensive purity assessment. annexpublishers.com

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure by probing the vibrations of chemical bonds. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are indispensable for the structural elucidation of this compound.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the amino group, the ester group, the allyl group, and the substituted benzene ring.

Based on spectral data from analogous compounds like aminobenzoic acids, the key vibrational bands can be assigned. researchgate.net The N-H stretching vibrations of the primary amine group are typically observed in the 3500–3300 cm⁻¹ region. researchgate.net The ester functional group will show a strong C=O stretching band, usually around 1730-1680 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ range.

The allyl group introduces specific vibrations, including the =C-H stretching of the vinyl group above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The aromatic ring will have characteristic C-H stretching vibrations also above 3000 cm⁻¹ and C=C stretching bands in the 1600–1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| C-H Stretch (sp²) | Aromatic & Alkene | 3100 - 3000 |

| C-H Stretch (sp³) | Methyl (-CH₃) | 2960 - 2850 |

| C=O Stretch | Ester | 1730 - 1680 |

| C=C Stretch | Alkene (Allyl) | ~1645 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1340 - 1250 |

This table is generated based on typical vibrational frequencies for the respective functional groups found in similar molecules.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the C=C bonds of the allyl group and the aromatic ring, as well as the skeletal vibrations of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on rough metal surfaces, such as silver or gold nanoparticles. linfield.eduwikipedia.orgyoutube.com SERS is an excellent method for studying how molecules interact with surfaces, including their orientation and reactivity. linfield.edulinfield.edu

Studies on similar molecules like p-aminobenzoic acid (PABA) have shown that adsorption onto a silver surface can occur through interactions involving both the amino (-NH₂) and carboxylate (-COO⁻) groups. squarespace.com The SERS spectrum of an adsorbed molecule can exhibit significant changes compared to its normal Raman spectrum. For instance, a red shift (a shift to a lower wavenumber) in the C-N stretching mode upon adsorption can indicate that the molecule interacts with the metal surface via its -NH₂ group. squarespace.com Furthermore, the enhancement of benzene ring modes in the SERS spectrum can suggest a specific orientation of the molecule on the nanoparticle surface. linfield.edu In some cases, surface reactions, such as dimerization, can be observed through the appearance of new, characteristic bands in the SERS spectrum. squarespace.com

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. While XRD analysis requires a single crystal of sufficient quality, it provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

For derivatives of this compound that can be crystallized, single-crystal XRD would reveal the exact conformation of the molecule in the solid state. Studies on co-crystals of related compounds, such as p-aminobenzoic acid with other active pharmaceutical ingredients, have successfully used XRD to confirm the formation of new crystal structures and to detail the hydrogen bonding networks that stabilize the crystal lattice. nih.gov The analysis of powder X-ray diffraction (PXRD) patterns is also crucial for identifying new crystalline phases. nih.gov For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was established using single crystal X-ray diffraction, revealing its geometry and intermolecular contacts. mdpi.com

Table 2: Example of Crystallographic Data Obtainable from XRD

| Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry of the crystal structure | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | a=8.2, b=10.7, c=13.0, β=95° |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell | 4 |

This table presents hypothetical data that could be obtained for a crystalline derivative of this compound.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing aromatic esters like this compound.

Method development would involve selecting an appropriate stationary phase, such as a C8 or C18 column, and optimizing the mobile phase composition. A common mobile phase for such compounds is a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., water with 0.1% orthophosphoric acid). nih.govturkjps.org Detection is commonly performed using a photodiode-array (PDA) or UV detector at a wavelength where the analyte exhibits maximum absorbance. turkjps.org

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.goveuropa.eu Validation involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Table 3: HPLC Method Parameters and Validation Summary

| Parameter | Description | Typical Criteria/Value |

|---|---|---|

| Method Parameters | ||

| Column | Stationary Phase | Lichrosorb C8 or equivalent |

| Mobile Phase | Eluent | Methanol:Water (65:35, v/v) |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detection | Wavelength for monitoring | UV at 304 nm |

| Injection Volume | Amount of sample introduced | 20 µL |

| Validation Parameters | ||

| Linearity (R²) | Correlation coefficient of calibration curve | ≥ 0.999 |

| Accuracy (% Recovery) | Closeness of test results to true value | 98.0% - 102.0% |

| Precision (% RSD) | Degree of scatter between measurements | ≤ 2.0% |

This table is based on established HPLC methods for similar analytes like methyl salicylate. turkjps.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. It is particularly useful for monitoring the presence of volatile starting materials, solvents, or degradation products associated with this compound.

For the analysis of aminobenzoate derivatives, a capillary GC system equipped with a nonpolar or mid-polar column (e.g., Rxi-1ms or HP-5) is often employed. researchgate.netnih.gov A temperature program is used to elute compounds with different boiling points. Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides structural information for peak identification. mdpi.com For certain compounds, derivatization may be necessary to increase volatility and thermal stability before GC analysis. researchgate.netnih.gov

Table 4: Typical Gas Chromatography (GC) Conditions

| Parameter | Condition |

|---|---|

| Column | Rxi-1ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp at 20°C/min to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These conditions are adapted from GC methods used for the analysis of related benzoate (B1203000) esters and amino acids. researchgate.netnih.gov

Applications of Methyl 3 Allyl 2 Aminobenzoate in Complex Organic Synthesis and Heterocyclic Chemistry

A Gateway to Nitrogen Heterocycles: The Role as a Key Synthetic Intermediate

Methyl 3-allyl-2-aminobenzoate serves as a crucial building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The strategic placement of the allyl, amino, and methyl ester groups on the benzene (B151609) ring allows for a range of cyclization strategies, leading to the formation of privileged scaffolds in medicinal chemistry.

Crafting Saturated 1,4-Benzodiazepines and Related Scaffolds

The synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic applications, can be envisioned utilizing this compound as a key precursor. While direct synthesis from this specific starting material is not extensively documented, analogous multi-component reactions using methyl anthranilate derivatives provide a clear blueprint. For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. In a hypothetical application, this compound could serve as the amine component in an Ugi-4CR, reacting with an isocyanide, an aldehyde (such as a protected glycinal), and a carboxylic acid. Subsequent deprotection and intramolecular cyclization between the newly formed amine and the ester group would yield a 3-allyl-substituted 1,4-benzodiazepine core. This approach offers a convergent and efficient route to novel benzodiazepine (B76468) analogs with potential for further functionalization of the allyl group.

The preparation of 3-substituted 1,4-benzodiazepin-2-ones often relies on the alkylation of a pre-formed benzodiazepine enolate. scielo.brscielo.brresearchgate.net A plausible synthetic route could therefore involve the initial formation of a benzodiazepine scaffold from a simpler anthranilate, followed by a targeted allylation at the 3-position.

A Precursor for Quinolines and Annulated Aromatic Systems

Quinolines, another important class of nitrogen heterocycles with a broad spectrum of biological activities, can be synthesized from anthranilate derivatives. The presence of the 3-allyl group in this compound offers a unique handle for constructing the second ring of the quinoline (B57606) system.

One potential strategy involves a tandem Michael addition followed by an electrophilic aromatic substitution reaction. While this has been demonstrated with other substituted anilines and vinyl ketones, a similar approach could be adapted for this compound. nih.gov The amino group could react with an appropriate α,β-unsaturated carbonyl compound, and the resulting intermediate could undergo an intramolecular cyclization, with the allyl group potentially influencing the regioselectivity of the ring closure or serving as a point for further derivatization.

Furthermore, transition metal-catalyzed reactions provide another avenue for quinoline synthesis. For example, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils have been shown to produce 3-substituted quinolines. rsc.orgmdpi.com By analogy, a suitably modified derivative of this compound could participate in such a reaction, leading to the formation of quinolines bearing an allyl or modified allyl substituent at a key position. The Vilsmeier-Haack reaction is another powerful tool for the synthesis of substituted quinolines, offering a route to 2-chloro-3-formylquinolines which can be further functionalized. chemijournal.com

Building Quinazolinone Derivatives and Their Analogues

The quinazolinone scaffold is a common motif in many biologically active compounds. The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved through various methods, often starting from anthranilic acid or its esters. researchgate.netinformahealthcare.com A one-pot reaction of an anthranilic acid derivative, an amine, and an orthoester in a microwave reactor is a green chemistry approach to these compounds. researchgate.net this compound could readily participate in such a reaction, with the amino group reacting to form the heterocyclic ring.

Another established method involves the reaction of anthranilic acid derivatives with chloro-acyl chlorides to form N-acyl-anthranilic acids, which are then cyclized to benzoxazinone (B8607429) intermediates. These intermediates can subsequently react with amines to furnish the desired tricyclic 4(3H)-quinazolinone derivatives. nih.gov The presence of the 3-allyl group would result in novel quinazolinone structures with potential for further chemical modification. Additionally, trimethylsilyl (B98337) polyphosphate (PPSE) has been shown to promote the efficient synthesis of 4(3H)-quinazolinones from methyl anthranilate and secondary amides, a method that could be directly applicable to this compound. researchgate.net

Derivatization for Advanced Functional Molecules and Chemical Probes

The unique combination of functional groups in this compound makes it an ideal substrate for a wide range of derivatization reactions, enabling the creation of advanced functional molecules and chemical probes for biological investigations.

Strategies for Functional Group Transformations and Derivatization

The three key functional groups of this compound—the amino group, the methyl ester, and the allyl group—can be selectively or sequentially modified to generate a diverse library of compounds.

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Transformation Reaction | Resulting Functional Group | Potential Reagents and Conditions |

| Amino Group (-NH₂) | Acylation | Amide | Acyl chlorides, anhydrides, in the presence of a base |

| Sulfonylation | Sulfonamide | Sulfonyl chlorides, in the presence of a base | |

| Reductive Amination | Secondary/Tertiary Amine | Aldehydes or ketones, with a reducing agent (e.g., NaBH₃CN) | |

| Diazotization | Diazonium Salt | NaNO₂, HCl at 0 °C | |

| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid | Aqueous NaOH or KOH, followed by acidification |

| Amidation | Amide | Amines, often at elevated temperatures or with catalysts | |

| Reduction | Primary Alcohol | Strong reducing agents (e.g., LiAlH₄) | |

| Allyl Group (-CH₂CH=CH₂) | Oxidation | Epoxide, Diol | m-CPBA (for epoxidation); OsO₄, NMO (for dihydroxylation) |

| Hydroboration-Oxidation | Primary Alcohol | BH₃·THF, followed by H₂O₂, NaOH | |

| Ozonolysis | Aldehyde | O₃, followed by a reductive workup (e.g., DMS) | |

| Isomerization | Propenyl Group | Transition metal catalysts (e.g., Rhodium or Ruthenium complexes) | |

| Cross-Metathesis | Substituted Alkene | Grubbs' catalyst with another olefin |

These transformations allow for the introduction of a wide array of chemical functionalities, which can be used to modulate the physicochemical properties and biological activities of the resulting molecules.

Investigation of Conjugation Chemistry and Linker Strategies

The derivatized forms of this compound are well-suited for conjugation to other molecules of interest, such as biomolecules, fluorescent dyes, or solid supports. The introduction of functional groups like carboxylic acids, primary amines, or aldehydes through the transformations described above provides reactive handles for common conjugation chemistries.

For instance, a carboxylic acid derivative can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a protein to form a stable amide bond. Similarly, an aldehyde derivative can be used in reductive amination to conjugate to amino-containing molecules. The allyl group itself can participate in thiol-ene "click" chemistry, providing an efficient and orthogonal method for conjugation to thiol-containing molecules.

The development of linker strategies is crucial for the design of chemical probes and bioconjugates. The core structure of this compound can be extended by attaching various linker arms to any of its functionalizable positions. These linkers can vary in length, polarity, and flexibility, allowing for precise control over the distance and orientation of the conjugated payload.

Table 2: Examples of Linker Attachment Strategies

| Reactive Handle on Derivatized Compound | Linker with Complementary Functionality | Resulting Linkage |

| Carboxylic Acid | Amino-terminated PEG linker | Amide |

| Primary Amine | Carboxy-terminated alkyl linker | Amide |

| Aldehyde | Hydrazide-functionalized linker | Hydrazone |

| Thiol (from allyl group modification) | Maleimide-functionalized linker | Thioether |

By employing these derivatization and conjugation strategies, this compound can be transformed into a versatile tool for the development of targeted therapeutics, diagnostic agents, and probes for studying complex biological systems. The ability to systematically modify its structure provides a powerful platform for structure-activity relationship studies and the optimization of molecular function.

Utility of Allylic Amines Derived from this compound in Diverse Organic Transformations

The 2-amino group of this compound is a key functional handle that can be readily elaborated to form a variety of allylic amine derivatives. These derivatives are highly valuable intermediates in organic synthesis, participating in a wide array of chemical transformations. nih.gov The strategic placement of the allyl group adjacent to the amine functionality opens up possibilities for intramolecular reactions and the introduction of molecular complexity.

One of the primary transformations would involve the N-alkylation or N-acylation of the amino group to generate secondary or tertiary amines and amides, respectively. These modifications would set the stage for a number of important reactions. For instance, N-allyl anilines can be synthesized through various methods, including dehydrative allylation using allyl alcohol in the presence of solid acid catalysts like WO₃/ZrO₂. rsc.org Such derivatives of this compound could then undergo further reactions.

Key Transformations of Derived Allylic Amines:

Palladium-Catalyzed Reactions: Allylic amines are excellent substrates for palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation. organic-chemistry.orgqub.ac.uk In this context, the allylic amine derived from this compound could react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Amination: The direct oxidative amination of the allyl group's C(sp³)-H bond, catalyzed by transition metals, offers a route to more complex amine structures. organic-chemistry.org

Isomerization: The allyl group can undergo base-catalyzed isomerization to the corresponding enamine or imine, which can then be used in stereospecific syntheses. whiterose.ac.uk

Radical Reactions: The amino group can direct radical cyclization reactions involving the adjacent allyl group, leading to the formation of nitrogen-containing heterocycles. researchgate.net

The table below summarizes some of the potential transformations of allylic amines derived from this compound and the resulting product classes.

| Transformation | Reagents/Catalyst | Potential Product Class |

| N-Allylation | Allyl bromide, Base | N-Allyl-3-allyl-2-aminobenzoate derivatives |

| Palladium-Catalyzed Amination | Pd catalyst, Amine | Diamine derivatives |

| Isomerization | Base (e.g., TBD) | Enamine/Imine intermediates |

| Radical Cyclization | Radical initiator | Nitrogen-containing heterocycles |

| Hydroamination | Transition metal catalyst | Substituted diamines |

These transformations highlight the synthetic flexibility offered by the allylic amine moiety, making this compound a valuable precursor for a diverse range of nitrogen-containing compounds.

Contributions to Carbocyclic and Macrocyclic Ring System Construction via Allyl Reactivity

The allyl group in this compound is a versatile functional group for the construction of both carbocyclic and macrocyclic ring systems. Its reactivity can be harnessed in a variety of cyclization strategies, including transition metal-catalyzed reactions and metathesis.

Carbocyclic Ring Construction:

The ortho-positioning of the allyl group relative to the amino group allows for intramolecular cyclization reactions to form five- or six-membered rings. For example, electrophilic cyclization of N-substituted 2-alkenylanilines can lead to the formation of substituted quinolines. nih.gov In the case of this compound, derivatization of the amino group followed by treatment with an appropriate electrophile could initiate a cyclization cascade to furnish highly substituted heterocyclic systems.

Palladium-catalyzed ortho C-H allylation of anilines is a known transformation, and while this compound is already allylated, the principles of C-H activation could be applied to further functionalize the aromatic ring, setting the stage for subsequent cyclization reactions. nih.govthieme-connect.com

Macrocyclic Ring System Construction:

A particularly powerful tool for the synthesis of macrocycles is ring-closing metathesis (RCM). wikipedia.org To employ this strategy, a second alkenyl group would need to be introduced into the molecule. This could be achieved, for example, by N-allylation of the amino group or by esterification of a related carboxylic acid with an unsaturated alcohol. The resulting diene could then undergo RCM to form a macrocyclic lactam or lactone, respectively. RCM is a robust and widely used method for the synthesis of macrocycles of various ring sizes, including those found in natural products. wikipedia.orgcam.ac.uk

The table below outlines potential strategies for the construction of cyclic systems using the allyl group of this compound.

| Cyclization Strategy | Key Transformation | Resulting Ring System |

| Electrophilic Cyclization | Intramolecular reaction of a derivatized amine with the allyl group | Fused nitrogen heterocycles (e.g., quinoline derivatives) |

| Radical Cyclization | Intramolecular radical addition to the allyl double bond | Nitrogen-containing heterocycles |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene precursor | Macrocyclic lactams or lactones |

| Heck Reaction | Intramolecular coupling of the allyl group with an aryl halide | Fused carbocyclic systems |

The diverse reactivity of the allyl group, in concert with the other functional groups present in this compound, makes it a promising candidate for the synthesis of complex cyclic architectures that are of interest in medicinal chemistry and materials science.

Sustainable and Green Chemistry Approaches to Methyl 3 Allyl 2 Aminobenzoate Synthesis

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of substituted aminobenzoates often involves multi-step procedures that may utilize hazardous reagents and solvents. A greener approach to Methyl 3-allyl-2-aminobenzoate would focus on minimizing the environmental impact of each synthetic step. This can be achieved through the careful selection of solvents, the use of less toxic reagents, and the design of more efficient reaction pathways.

One potential environmentally benign protocol could involve a two-step process starting from a renewable precursor to 2-aminobenzoic acid (anthranilic acid). The first step would be the esterification of the carboxylic acid group to form methyl 2-aminobenzoate (B8764639), followed by the regioselective allylation at the 3-position of the aromatic ring.

Esterification: The esterification of 2-aminobenzoic acid can be carried out using methanol (B129727) in the presence of a solid acid catalyst, which can be easily recovered and reused, thereby minimizing waste. Alternatively, enzymatic catalysis offers a highly selective and environmentally friendly option.

Allylation: For the introduction of the allyl group, a key transformation, a green catalytic approach is paramount. Traditional allylation methods often employ stoichiometric amounts of organometallic reagents, which generate significant waste. A more sustainable alternative is the use of transition-metal catalyzed allylic substitution reactions. For instance, a molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been reported to proceed in high yield with complete regioselectivity in ethanol (B145695), a green solvent. organic-chemistry.orgresearchgate.net While this specific reaction is for the formation of C-N bonds, the principles can be adapted for C-C bond formation on the aromatic ring, potentially through a related catalytic system.